molecular formula C7H2ClF2N B593828 2-Chloro-4,6-difluorobenzonitrile CAS No. 1242338-90-4

2-Chloro-4,6-difluorobenzonitrile

Cat. No.: B593828
CAS No.: 1242338-90-4
M. Wt: 173.547
InChI Key: BRCVOCMSJCGQNR-UHFFFAOYSA-N
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Description

2-Chloro-4,6-difluorobenzonitrile is an organic compound with the molecular formula C7H2ClF2N. It is a derivative of benzonitrile, characterized by the presence of chlorine and fluorine atoms at the 2, 4, and 6 positions on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,6-difluorobenzonitrile typically involves the reaction of 2,4,6-trichlorobenzonitrile with potassium fluoride in the presence of an aprotic polar solvent such as N-methyl-2-pyrrolidone. The reaction is carried out under mild conditions with little side reactions . Another method involves the reaction of 2,4-dichloro-5-fluorobenzonitrile with potassium fluoride, rubidium fluoride, or caesium fluoride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4,6-difluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Strongly basic nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products:

    Nucleophilic Aromatic Substitution: Substituted benzene derivatives.

    Reduction: Corresponding amines.

    Hydrolysis: Corresponding carboxylic acids.

Scientific Research Applications

2-Chloro-4,6-difluorobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-difluorobenzonitrile involves its interaction with specific molecular targets. In nucleophilic aromatic substitution reactions, the electron-withdrawing groups (chlorine and fluorine) activate the benzene ring towards nucleophilic attack . The compound forms a Meisenheimer complex, which then undergoes elimination to yield the substituted product.

Comparison with Similar Compounds

  • 2,6-Difluorobenzonitrile
  • 2-Chloro-3,6-difluorobenzonitrile
  • 2-Chloro-6-fluorobenzonitrile

Comparison: 2-Chloro-4,6-difluorobenzonitrile is unique due to the specific positioning of chlorine and fluorine atoms, which significantly influence its reactivity and applications. Compared to 2,6-difluorobenzonitrile, the presence of an additional chlorine atom enhances its electron-withdrawing capability, making it more reactive in nucleophilic aromatic substitution reactions .

Properties

IUPAC Name

2-chloro-4,6-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF2N/c8-6-1-4(9)2-7(10)5(6)3-11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCVOCMSJCGQNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C#N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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